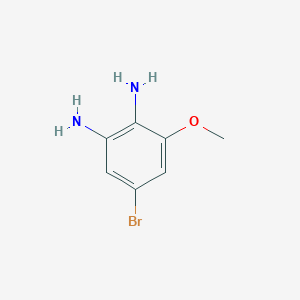

5-Bromo-3-methoxybenzene-1,2-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9BrN2O |

|---|---|

Molecular Weight |

217.06 g/mol |

IUPAC Name |

5-bromo-3-methoxybenzene-1,2-diamine |

InChI |

InChI=1S/C7H9BrN2O/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,9-10H2,1H3 |

InChI Key |

ISYHXSPNERTWNA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1N)N)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 3 Methoxybenzene 1,2 Diamine

Established Synthetic Routes to 5-Bromo-3-methoxybenzene-1,2-diamine

The traditional synthesis of this compound and its analogs relies on well-established, multi-step procedures that prioritize reliability and yield, primarily through reductive processes and strategic functional group interconversions.

Reductive Synthetic Approaches

The most common and direct strategy for creating aromatic diamines involves the reduction of corresponding nitro-substituted precursors. For the target compound, this would typically start with a dinitro or nitro-amino benzene (B151609) derivative. The core of this approach is the simultaneous or sequential reduction of two nitro groups, or a single nitro group in the presence of an existing amine, to form the vicinal diamine structure.

A plausible precursor, such as 4-bromo-2,6-dinitro-anisole or 5-bromo-3-methoxy-2-nitroaniline, would undergo reduction to yield the final product. Catalytic hydrogenation is a frequently employed method, often utilizing catalysts like palladium on carbon (Pd/C) in a suitable solvent such as methanol or ethanol (B145695) under a hydrogen atmosphere. google.com This method is known for its high efficiency and clean conversion.

Table 1: Comparison of Common Reductive Methods for Nitroarenes

| Method | Reagents/Catalyst | Typical Conditions | Advantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Methanol, Room Temp - 50°C | High yield, clean reaction |

| Metal-Acid Reduction | SnCl₂, HCl | Ethanol, Reflux | Cost-effective, robust |

Reductive amination represents another powerful tool in amine synthesis. While often used to form secondary or tertiary amines from carbonyls, iron-catalyzed reductive amination of ketones and aldehydes using aqueous ammonia can produce primary amines. d-nb.info This highlights a broader class of reductive strategies available for amine synthesis. nih.gov

Functional Group Interconversion Strategies

Functional group interconversion (FGI) involves a sequence of reactions that modify an existing aromatic scaffold to introduce the desired substituents in the correct positions. vanderbilt.eduyoutube.com This strategy offers flexibility, allowing for the use of more readily available starting materials.

A hypothetical FGI route to synthesize this compound could begin with a commercially available methoxyaniline. The synthesis would proceed through a series of steps:

Bromination: Selective bromination of the aromatic ring to introduce the bromine atom at the desired position.

Nitration: Introduction of a nitro group ortho to one of the future amine positions.

Second Nitration or Diazotization/Amination: Introduction of the second nitrogen-containing group.

Reduction: Conversion of the nitro groups to amines, as described in the reductive approaches.

This step-wise approach allows for precise control over the substitution pattern on the benzene ring, ensuring the correct final arrangement of the bromo, methoxy (B1213986), and diamine functionalities. youtube.com

Emerging and Sustainable Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on developing methods that are not only efficient but also environmentally benign. These emerging approaches focus on the use of advanced catalysts, green reaction media, and alternative energy sources to minimize waste and energy consumption. nih.govmdpi.comrasayanjournal.co.in

Catalytic Synthesis Protocols

Advanced catalytic systems offer powerful alternatives to stoichiometric reagents for the synthesis of amines and diamines. rsc.org These protocols often provide higher selectivity and efficiency under milder conditions.

Transition Metal Catalysis: A variety of catalysts based on precious and earth-abundant metals are used. Rhodium-catalyzed hydroamination of allylic amines provides access to unsymmetrical vicinal diamines. organic-chemistry.org Cationic iron complexes have also been shown to effectively catalyze the aminolysis of aziridines to furnish 1,2-diamines. organic-chemistry.org Supported gold nanoparticles (Au/TiO₂) have demonstrated efficacy in promoting C–N bond formation for the synthesis of benzimidazoles from o-phenylenediamines, showcasing the catalytic potential for reactions involving these diamines. nih.gov

Cascade Reactions: Copper(II)-catalyzed cascade reactions have been developed to construct complex heterocyclic structures from N-phenyl-o-phenylenediamine in a one-pot process, highlighting the utility of catalysis in streamlining synthetic sequences. acs.org

Table 2: Examples of Catalytic Systems in Diamine Synthesis

| Catalyst System | Reaction Type | Substrates | Product |

|---|---|---|---|

| Rhodium Complex | Hydroamination | Allylic amines, various amines | Unsymmetrical 1,2-diamines organic-chemistry.org |

| Cationic Iron Complex | Aminolysis | meso-N-aryl aziridines | 1,2-diamines organic-chemistry.org |

| Au/TiO₂ Nanoparticles | Cyclization | o-phenylenediamine (B120857), aldehydes | 2-substituted benzimidazoles nih.gov |

Green Chemistry Methodologies in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of aromatic amines. mdpi.comresearchgate.net The "borrowing hydrogen" or "hydrogen auto-transfer" approach for the N-alkylation of amines with alcohols is a prime example of an atom-economic transformation where water is the only byproduct. rsc.org The use of heterogeneous catalysts, which can be easily recovered and reused, further enhances the sustainability of these processes. researchgate.net

Syntheses performed in green solvents, such as water or ethanol, or under solvent-free conditions, significantly reduce the environmental impact by minimizing volatile organic compound (VOC) emissions. nih.govresearchgate.net

Advanced Reaction Conditions and Media (e.g., Solvent Effects, Microwave Assistance)

The use of non-conventional reaction conditions can dramatically improve the efficiency of synthetic processes. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of reactions. nih.goveurekaselect.com

Microwave irradiation can significantly reduce reaction times and increase yields compared to conventional heating methods. analis.com.my For example, the condensation of 1,2-diamines with dicarbonyl compounds to form quinoxalines, a common subsequent reaction for the target compound, is often accelerated by microwaves. beilstein-journals.org Similarly, the synthesis of various halogenated derivatives and other heterocyclic systems has been shown to be more efficient under microwave irradiation, often completing in minutes what would take hours via conventional reflux. analis.com.mynih.gov This technique's ability to rapidly and uniformly heat the reaction mixture often leads to cleaner reactions with fewer byproducts.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | 8-18 hours | 8-17 minutes | Significant | analis.com.my |

| Hydrolysis | 6 hours | 6 minutes | Higher yields (82-94%) | analis.com.my |

The application of these advanced conditions to the synthesis of this compound or its precursors could offer a more rapid and efficient route to this important chemical intermediate.

Derivatization Reactions of this compound

The chemical reactivity of this compound is characterized by the distinct functionalities present in its structure: two nucleophilic amine groups and an activated aromatic ring. These sites allow for a variety of derivatization reactions, enabling the synthesis of a wide range of heterocyclic compounds and other complex molecules. The reactivity can be broadly categorized by transformations involving the amine functionalities and those occurring on the aromatic ring itself.

The two adjacent amine groups are the primary centers of nucleophilicity in the molecule. Their reactivity is central to the construction of new heterocyclic systems, particularly through reactions that involve the formation of carbon-nitrogen bonds.

The primary amine groups of this compound readily undergo acylation and alkylation reactions, which are fundamental transformations for introducing a variety of substituents.

Acylation: In the presence of acylating agents such as acid chlorides or anhydrides, the amine groups can be converted to their corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. For instance, acylation with a protected caffeic acid derivative has been demonstrated in related structures, using coupling agents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) to facilitate amide bond formation acs.org. The reaction can proceed stepwise, allowing for mono- or di-acylation depending on the stoichiometry of the reagents.

Alkylation: Alkylation of the amine functionalities can be achieved using alkyl halides or through reductive amination. Direct alkylation can sometimes lead to polyalkylation, a common issue with amine reactions youtube.com. A more controlled method, reductive amination, involves the initial condensation of an amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding alkylated amine. This method provides better control over the degree of alkylation. For example, alkylation of similar benzylamine structures has been achieved using reagents like sodium triacetoxyborohydride or sodium cyanoborohydride acs.org.

These reactions are crucial for modifying the electronic properties of the molecule and for introducing functional handles for further synthetic transformations.

The reaction of ortho-phenylenediamines with 1,2-dicarbonyl compounds is a classic and highly efficient method for the synthesis of quinoxalines, an important class of nitrogen-containing heterocycles. nih.govnih.gov This condensation reaction is a cornerstone of the chemistry of this compound.

The general mechanism involves the nucleophilic attack of the two amine groups on the two carbonyl carbons, followed by a dehydration step to form the stable aromatic quinoxaline (B1680401) ring system. chim.it This process can be catalyzed by acids, although many modern protocols proceed under mild, catalyst-free, or heterogeneous catalyst conditions, sometimes even in water or at room temperature. nih.govchim.it

The reaction is versatile and accommodates a wide range of dicarbonyl compounds, including α-diketones (e.g., benzil), α-keto aldehydes, α-hydroxy ketones, and α-halo ketones. chim.itthieme-connect.de The use of unsymmetrically substituted 1,2-diamines, such as this compound, can potentially lead to the formation of two regioisomeric quinoxaline products, although the electronic effects of the substituents can often favor one isomer over the other. thieme-connect.de

Below is a table illustrating the expected quinoxaline products from the reaction of this compound with various carbonyl compounds.

| Carbonyl Reactant | Structure | Expected Quinoxaline Product Name |

| Glyoxal | OHC-CHO | 6-Bromo-8-methoxyquinoxaline |

| Benzil (B1666583) | Ph-CO-CO-Ph | 6-Bromo-8-methoxy-2,3-diphenylquinoxaline |

| Phenanthrenequinone | 11-Bromo-13-methoxydibenzo[a,c]phenazine | |

| Acenaphthenequinone | 9-Bromo-11-methoxyacenaphtho[1,2-b]quinoxaline |

This synthetic route is highly valued for its reliability and the biological relevance of the resulting quinoxaline derivatives. chim.it

The substitution pattern on the benzene ring of this compound dictates its reactivity towards aromatic substitution reactions. The ring is endowed with three electron-donating groups (two amino, one methoxy) and one deactivating, yet directing, halogen group (bromo).

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. libretexts.org The outcome of such a reaction is governed by the directing effects of the existing substituents.

Amino (-NH₂) Groups: These are powerful activating groups and are ortho, para-directors.

Methoxy (-OCH₃) Group: This is also a strong activating group and an ortho, para-director.

Bromo (-Br) Group: This is a deactivating group due to its inductive effect but is an ortho, para-director because of resonance.

In this compound, the positions ortho and para to the powerful activating amino and methoxy groups will be the most nucleophilic and thus the most susceptible to electrophilic attack. The available positions for substitution are C4 and C6.

Position C4: This position is ortho to the C3-methoxy group and para to the C1-amino group.

Position C6: This position is ortho to the C1-amino group and meta to the C3-methoxy and C5-bromo groups.

The combined activating effect of the C1-amino and C3-methoxy groups strongly directs incoming electrophiles to the C4 and C6 positions. The powerful electron-donating nature of the amine and methoxy groups makes the ring highly reactive towards EAS reactions like nitration, halogenation, and Friedel-Crafts reactions. youtube.comlibretexts.org However, the strong activating nature can also make reactions difficult to control, and the basicity of the amine groups can lead to complexation with Lewis acid catalysts used in Friedel-Crafts reactions, often inhibiting them. youtube.com

Nucleophilic aromatic substitution (NAS) involves the replacement of a leaving group on the aromatic ring by a nucleophile. youtube.com The most plausible leaving group on this compound is the bromide ion.

The classical SNAr addition-elimination mechanism typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. nih.gov Since this compound contains only electron-donating groups, the classical SNAr pathway is highly unfavorable.

However, other NAS mechanisms could be possible under specific conditions:

Benzyne Mechanism: In the presence of an exceptionally strong base (e.g., sodium amide, NaNH₂), an elimination-addition reaction can occur. The base would abstract a proton from a carbon adjacent to the bromine, leading to the elimination of HBr and the formation of a highly reactive benzyne intermediate. The nucleophile then adds to the benzyne, followed by protonation, to yield the substituted product. youtube.com

Concerted SNAr (cSNAr): Some nucleophilic aromatic substitutions on electron-rich or unactivated rings are proposed to proceed through a concerted mechanism, where bond-forming and bond-breaking occur in a single transition state without a discrete Meisenheimer intermediate. nih.gov Studies on related bromomethoxybenzenes suggest that such pathways can have lower activation barriers than might be expected for a classical SNAr reaction on an unactivated ring. nih.gov

Therefore, while challenging, substitution of the bromine atom via a non-classical NAS mechanism remains a theoretical possibility under forcing conditions with very strong nucleophiles or bases.

Aromatic Ring Reactivity

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

The presence of a bromine atom on the aromatic ring of this compound makes it an ideal substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction, which typically employs a palladium catalyst, is a widely used method for the formation of C-C bonds by coupling an organoboron compound with a halide. For substrates like this compound, this reaction would involve the palladium-catalyzed coupling of the aryl bromide with a variety of boronic acids or their esters. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for complex molecules. Microwave-assisted Suzuki-Miyaura reactions have been shown to significantly shorten reaction times and improve yields for the coupling of bromo-substituted aromatic compounds. lmaleidykla.lt

The general scheme for a Suzuki-Miyaura coupling reaction is as follows:

A representative scheme of the Suzuki-Miyaura cross-coupling reaction.

A representative scheme of the Suzuki-Miyaura cross-coupling reaction.Similarly, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction would allow for the introduction of a wide variety of amine nucleophiles at the position of the bromine atom on this compound. The development of various generations of catalyst systems has expanded the scope of this reaction to include a broad range of amines and aryl halides, often under mild conditions.

The catalytic cycle for the Buchwald-Hartwig amination generally involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by association of the amine, deprotonation, and finally reductive elimination to yield the aminated product and regenerate the catalyst.

Below is a table summarizing typical components for these cross-coupling reactions:

| Reaction | Catalyst | Ligand | Base | Solvent |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, Ethanol/Water |

| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos, RuPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |

Transformations of the Bromo Substituent

Beyond cross-coupling reactions, the bromo substituent on this compound can undergo various other transformations, further highlighting the compound's synthetic utility.

One common transformation is debromination , which involves the removal of the bromine atom and its replacement with a hydrogen atom. This can be achieved through various reductive methods. For instance, catalytic hydrogenation using a palladium catalyst or treatment with reducing agents like sodium borohydride in the presence of a catalyst can effectively remove the bromine atom.

Another important set of reactions involves the conversion of the bromo group into other functional groups through nucleophilic aromatic substitution (SNA_r) or via the formation of an organometallic intermediate . While direct SNA_r on unactivated aryl bromides is challenging, the electronic nature of the ring in this compound, influenced by the amino and methoxy groups, can affect its reactivity.

More commonly, the bromo group can be converted to an organolithium or Grignard reagent by treatment with an appropriate organometallic reagent (e.g., n-butyllithium or magnesium metal). This intermediate can then be reacted with a wide range of electrophiles to introduce a variety of substituents.

Reactivity of the Methoxy Substituent

The methoxy group (-OCH₃) is generally considered a stable ether linkage. However, under certain conditions, it can be cleaved to reveal a hydroxyl group. This transformation, known as O-demethylation or ether cleavage, is typically achieved using strong acids or Lewis acids.

Common reagents for the cleavage of aryl methyl ethers include strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), and Lewis acids such as boron tribromide (BBr₃). The choice of reagent can depend on the presence of other functional groups in the molecule to ensure selectivity. For example, BBr₃ is a particularly effective reagent for cleaving aryl methyl ethers under relatively mild conditions.

The reaction of 1-bromo-3,5-dimethoxybenzene with BBr₃ in dichloromethane has been reported to selectively cleave one of the methoxy groups to yield 3-bromo-5-methoxyphenol. This provides a precedent for the potential selective demethylation of this compound.

The table below summarizes some of the potential transformations for the bromo and methoxy substituents:

| Substituent | Transformation | Reagents | Product Functional Group |

| Bromo | Debromination | H₂, Pd/C | Hydrogen |

| Bromo | Lithiation/Grignard Formation | n-BuLi, Mg | Organolithium/Grignard Reagent |

| Methoxy | O-Demethylation | HBr, HI, BBr₃ | Hydroxyl |

Formation of Heterocyclic Systems from 5 Bromo 3 Methoxybenzene 1,2 Diamine

Synthesis of Benzimidazole (B57391) Derivatives

The synthesis of benzimidazoles is a cornerstone of heterocyclic chemistry, and substituted ortho-phenylenediamines are primary starting materials for this purpose. The reaction typically involves the condensation of the diamine with a one-carbon electrophile, such as an aldehyde or a carboxylic acid (or its derivatives). stackexchange.comgsconlinepress.com

The condensation of an o-phenylenediamine (B120857) with aldehydes or carboxylic acids is a fundamental method for constructing the benzimidazole core. gsconlinepress.comacs.org When 5-Bromo-3-methoxybenzene-1,2-diamine is reacted with an aldehyde, it undergoes an oxidative cyclization to form a 2-substituted benzimidazole. This reaction is often carried out in the presence of an oxidizing agent, such as copper(II) acetate, or under aerobic conditions to facilitate the final dehydrogenation step. acs.org

Alternatively, the Phillips method involves heating the diamine with a carboxylic acid, often in the presence of a strong acid like hydrochloric acid, which acts as a catalyst and a dehydrating agent. researchgate.net This approach is robust and accommodates a wide variety of carboxylic acids, leading to diverse 2-substituted benzimidazoles. Modern variations employ different catalysts, such as ammonium (B1175870) chloride, to achieve high yields under milder conditions. acs.org

Table 1: General Conditions for Benzimidazole Synthesis from o-Phenylenediamines

| Reagent Type | Typical Reagents | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Aldehydes | Benzaldehyde, 4-Anisaldehyde | Copper(II) Acetate, Air Oxidation | 2-Aryl-benzimidazoles |

| Carboxylic Acids | Formic Acid, Acetic Acid, Benzoic Acid | 4 M HCl, Reflux | 2-Alkyl/Aryl-benzimidazoles |

| Carboxylic Acids | Aromatic Acids | NH₄Cl, 80-90°C | 2-Aryl-benzimidazoles |

| Orthoesters | Trimethyl orthoformate | Lewis Acids (e.g., ZrCl₄) | 2-Unsubstituted/Substituted Benzimidazoles |

The mechanism for benzimidazole formation from an o-phenylenediamine and a carboxylic acid begins with the nucleophilic attack of one of the amino groups on the carbonyl carbon of the acid, forming a tetrahedral intermediate. Subsequent dehydration leads to the formation of an N-acyl-o-phenylenediamine (an amide). The second amino group then performs an intramolecular nucleophilic attack on the amide carbonyl carbon. A final dehydration step results in the cyclization and aromatization of the imidazole (B134444) ring to yield the stable benzimidazole product. pharmacyinfoline.com

In the case of aldehydes, the reaction proceeds via the formation of a Schiff base intermediate by condensation of the aldehyde with one of the amino groups. The second amino group then attacks the imine carbon in an intramolecular fashion, forming a dihydrobenzimidazole intermediate. This intermediate is subsequently oxidized to the aromatic benzimidazole. acs.org

Synthesis of Quinoxaline (B1680401) Derivatives

Quinoxalines are another important class of nitrogen-containing heterocycles, characterized by a benzene (B151609) ring fused to a pyrazine (B50134) ring. The most direct and common method for their synthesis is the condensation of an o-phenylenediamine with an α-dicarbonyl compound. google.comnih.gov

This compound can be readily converted into substituted quinoxaline derivatives by reacting it with various α-dicarbonyl compounds, such as glyoxal, biacetyl (2,3-butanedione), or benzil (B1666583) (1,2-diphenylethanedione). google.comresearcher.life The reaction is typically a straightforward condensation that proceeds by the formation of two imine bonds, followed by cyclization. These reactions are often carried out in solvents like ethanol (B145695) or acetic acid and can be catalyzed by acids. google.com Modern, greener protocols may utilize catalysts like molecular iodine or proceed at room temperature in solvents such as toluene. google.com

Table 2: Examples of α-Dicarbonyl Compounds for Quinoxaline Synthesis

| α-Dicarbonyl Compound | Structure | Resulting Quinoxaline Substituents |

|---|---|---|

| Glyoxal | OHC-CHO | Unsubstituted at C2, C3 |

| Biacetyl | CH₃-CO-CO-CH₃ | 2,3-Dimethyl |

| Benzil | Ph-CO-CO-Ph | 2,3-Diphenyl |

| Pyruvic Aldehyde | CH₃-CO-CHO | 2-Methyl |

When an unsymmetrically substituted o-phenylenediamine, such as this compound, reacts with an unsymmetrical α-dicarbonyl compound (e.g., pyruvic aldehyde), the formation of two constitutional isomers is possible. The regiochemical outcome is determined by the relative nucleophilicity of the two non-equivalent amino groups. google.com

In this compound, the amino group at C1 is ortho to the electron-donating methoxy (B1213986) group, which increases its nucleophilicity through a resonance effect. Conversely, the amino group at C2 is ortho to the electron-withdrawing bromo group, which decreases its nucleophilicity via an inductive effect. Therefore, the initial condensation is expected to occur preferentially at the more nucleophilic C1-amino group. This difference in reactivity governs the ratio of the resulting isomeric quinoxaline products. google.com

Formation of Other Nitrogen-Containing Heterocycles

Beyond benzimidazoles and quinoxalines, this compound can be a precursor to a variety of other heterocyclic systems.

Benzotriazoles : The reaction of o-phenylenediamines with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid like acetic acid) is a standard method for the synthesis of benzotriazoles. pharmacyinfoline.comijariie.com The reaction involves the diazotization of one amino group to form a diazonium salt, which then undergoes a rapid intramolecular cyclization by capturing the adjacent free amino group. This method is applicable to substituted diamines, which would yield the corresponding substituted benzotriazoles. stackexchange.com

Phenazines : Phenazines can be synthesized through the oxidative dimerization and cyclization of o-phenylenediamines. acs.orgnih.gov Electrochemical methods, for example, can facilitate this transformation under mild conditions. nih.gov Alternatively, condensation of o-phenylenediamines with catechols can also yield phenazine (B1670421) structures. acs.org

2-Aminobenzimidazoles : Reaction of o-phenylenediamines with cyanogen (B1215507) bromide provides a direct route to 2-aminobenzimidazoles. researchgate.net This occurs through the formation of an intermediate that cyclizes to form the final product.

1,5-Benzodiazepines : Condensation of o-phenylenediamines with β-dicarbonyl compounds or α,β-unsaturated ketones can lead to the formation of seven-membered rings, specifically 1,5-benzodiazepines. For instance, reaction with acetone (B3395972) can yield 2,4,4-trimethyl-3H-1,5-benzodiazepine derivatives. researcher.life

Polymeric Heterocycles

While specific literature on the synthesis of polymeric heterocycles derived exclusively from this compound is not extensively documented, its structural analogy to other substituted o-phenylenediamines suggests its potential as a monomer in the synthesis of high-performance polymers such as polybenzimidazoles (PBIs) and polyquinoxalines. These polymers are known for their exceptional thermal and chemical stability.

The synthesis of polybenzimidazoles typically involves the polycondensation of a tetraamine (B13775644) with a dicarboxylic acid or its derivative. In a similar vein, this compound could be copolymerized with other tetraamines and dicarboxylic acids to introduce bromo and methoxy functionalities into the polymer backbone, thereby modifying its properties. For instance, the polycondensation of 3,3′,4,4′-tetraaminodiphenylsulfone with isophthalic acid in a dehydrating agent like polyphosphoric acid or Eaton's reagent yields a polybenzimidazole. By incorporating this compound into such a polymerization, a functionalized PBI could be obtained.

Similarly, polyquinoxalines are generally synthesized through the condensation of an aromatic bis(o-diamine) with a bis(α-dicarbonyl) compound. The reaction of this compound with a bis(α-dicarbonyl) monomer, such as 1,4-bis(phenylglyoxalyl)benzene, would be expected to yield a polyquinoxaline with pendant bromo and methoxy groups. The general reaction for the formation of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, often under acidic or thermal conditions. nih.govchim.itsapub.org

The introduction of the bromo and methoxy groups can be anticipated to influence the final properties of the polymers, such as solubility, thermal stability, and gas permeability.

Table 1: Potential Co-monomers for Polymerization with this compound

| Polymer Type | Co-monomer Type | Example Co-monomer | Potential Resulting Polymer Feature |

| Polybenzimidazole | Dicarboxylic Acid | Isophthalic acid | Enhanced solubility and modified thermal properties |

| Polybenzimidazole | Dicarboxylic Acid | Terephthalic acid | High thermal stability |

| Polyquinoxaline | Bis(α-dicarbonyl) | 1,4-Bis(phenylglyoxalyl)benzene | Modified electronic properties and processability |

| Polyquinoxaline | Bis(α-dicarbonyl) | 4,4'-Oxydibenzil | Increased flexibility of the polymer chain |

Schiff Base Formations and Cyclization

The reaction of o-phenylenediamines with aldehydes is a fundamental method for the synthesis of 2-substituted benzimidazoles. researchgate.netmdpi.com This transformation proceeds through the initial formation of a Schiff base (an imine), which then undergoes an intramolecular cyclization followed by aromatization to yield the benzimidazole ring system. researchgate.netnih.gov this compound is expected to readily undergo this reaction with a variety of aldehydes.

The general mechanism involves the nucleophilic attack of one of the amino groups on the carbonyl carbon of the aldehyde, leading to a carbinolamine intermediate. nih.gov Dehydration of the carbinolamine affords the Schiff base. Subsequent nucleophilic attack by the second amino group onto the imine carbon results in a dihydrobenzimidazole intermediate, which then aromatizes, often through oxidation, to the stable benzimidazole product. mdpi.com

A wide range of catalysts and reaction conditions have been developed to promote this cyclization, including the use of various acids, oxidizing agents, and heterogeneous catalysts. researchgate.netnih.govgrowingscience.com The choice of catalyst and solvent can influence the reaction rate and yield. For instance, reactions can be carried out in solvents like ethanol, dimethylformamide (DMF), or even under solvent-free conditions. researchgate.net Catalysts such as ammonium chloride, indium triflate, or supported gold nanoparticles have been reported to be effective for the synthesis of benzimidazoles from o-phenylenediamines and aldehydes. mdpi.com

The reaction of this compound with an aldehyde (R-CHO) would be expected to yield a 6-bromo-4-methoxy-2-substituted-1H-benzimidazole. The electronic nature of the substituent 'R' on the aldehyde can influence the rate of the reaction.

Table 2: Representative Conditions for the Synthesis of Benzimidazoles from o-Phenylenediamines and Aldehydes

| Catalyst | Solvent | Temperature | Notes |

| Ammonium Chloride | Ethanol | Reflux | A mild and environmentally friendly catalyst. ijrpr.com |

| Indium(III) triflate | Solvent-free | Room Temperature | High efficiency under mild conditions. researchgate.net |

| Supported Gold Nanoparticles | Chloroform/Methanol | Room Temperature | Heterogeneous catalyst that can be recycled. mdpi.comnih.gov |

| No Catalyst (Thermal) | Nitrobenzene (B124822) | 140 °C | Oxidative cyclization where nitrobenzene acts as the oxidant. researchgate.net |

| p-Toluenesulfonic acid | DMF | 100 °C | Acid-catalyzed condensation and cyclization. |

Advanced Spectroscopic and Structural Elucidation Studies of 5 Bromo 3 Methoxybenzene 1,2 Diamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-Bromo-3-methoxybenzene-1,2-diamine in solution. Both ¹H and ¹³C NMR provide critical data regarding the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy (B1213986) protons. The two aromatic protons are in different chemical environments and would appear as distinct signals, likely doublets due to coupling with each other. Their chemical shifts are influenced by the electronic effects of the three substituents: the electron-donating amine and methoxy groups, and the electron-withdrawing bromine atom. The amine (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methoxy (-OCH₃) protons would present as a sharp singlet further upfield.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display seven unique signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts of the six aromatic carbons are diagnostic of the substituent effects. The carbon atoms bonded to the electronegative oxygen, nitrogen, and bromine atoms will be significantly shifted downfield. The methoxy carbon will appear as a distinct signal in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on empirical substituent effects on the benzene (B151609) ring.

2D NMR Techniques for Structural Assignment

While 1D NMR provides essential information, complex structures often require 2D NMR techniques for unambiguous assignment. walisongo.ac.id

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. youtube.comsdsu.edu For this compound, a COSY spectrum would show a cross-peak between the two aromatic protons, confirming their spatial proximity (typically three bonds apart). youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comsdsu.edu It would definitively link the aromatic proton signals to their corresponding carbon signals and the methoxy protons to the methoxy carbon. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). youtube.comsdsu.edu This is crucial for assigning quaternary carbons (those without attached protons), such as the carbons bonded to the substituents. For instance, correlations would be expected from the methoxy protons to the C3 carbon and from the aromatic protons to adjacent carbons, providing a complete and unambiguous assignment of the carbon skeleton. epfl.ch

Solid-State NMR for Polymorphism and Crystal Structure Analysis

Solid-State NMR (ssNMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in the solid phase. Unlike solution NMR, which provides averaged information, ssNMR can distinguish between different crystalline forms, or polymorphs, of a compound. nih.gov Polymorphs can have different physical properties, and ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, is highly sensitive to the local electronic environment of the carbon atoms, which often differs between polymorphs. Any variations in crystal packing, intermolecular interactions, or molecular conformation would result in distinct chemical shifts in the ssNMR spectrum, allowing for the identification and characterization of different solid forms of this compound. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be governed by a variety of intermolecular interactions. ias.ac.in The two amine groups are potent hydrogen bond donors, and the oxygen of the methoxy group and the nitrogen atoms themselves can act as hydrogen bond acceptors. Therefore, a network of N-H···N and N-H···O hydrogen bonds is expected to be a dominant feature in the crystal lattice, organizing the molecules into specific motifs. acs.org

Furthermore, weaker interactions such as C-H···O and halogen bonding (involving the bromine atom) can play a significant role in stabilizing the crystal structure. nih.govacs.org The arrangement of molecules, or crystal packing, is the result of a balance between these varied attractive and repulsive forces to achieve a minimum energy state. researchgate.net Analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound. nih.gov

Conformational Analysis in the Solid State

X-ray crystallography would provide a snapshot of the molecule's preferred conformation in the crystal lattice. Of particular interest is the orientation of the methoxy and amine groups relative to the plane of the benzene ring. The methoxy group can adopt different conformations through rotation around the C(aryl)-O bond. researchgate.net In the solid state, its conformation is often influenced by steric hindrance from adjacent substituents and its involvement in intermolecular interactions. colostate.edu Similarly, the geometry of the amine groups, including the pyramidalization at the nitrogen atoms, would be precisely determined, providing insights into their electronic and steric environment within the crystal.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for structural confirmation.

For this compound, the spectra would be characterized by several key vibrational modes:

N-H Vibrations: The amine groups will give rise to symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. N-H bending (scissoring) modes are expected around 1600 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The C-H stretching of the methoxy group appears in the 2850-2960 cm⁻¹ range.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring produce a series of bands in the 1450-1600 cm⁻¹ region.

C-O and C-N Stretching: The aryl-oxygen stretching of the methoxy group will result in a strong band, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The C-N stretching of the aromatic amines will appear in the 1250-1350 cm⁻¹ range.

C-Br Stretching: The vibration associated with the carbon-bromine bond is expected to appear at lower frequencies, typically in the 500-600 cm⁻¹ range.

A detailed analysis of the frequencies, intensities, and shapes of these bands in both IR and Raman spectra allows for a comprehensive vibrational assignment, confirming the presence of all key functional groups and providing a spectroscopic fingerprint of the molecule. illinois.edunih.govpsu.edu

Table 2: Characteristic Vibrational Frequencies for this compound

Table of Mentioned Compounds

Characterization of Functional Group Vibrations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule. The vibrational spectrum of this compound is characterized by distinct bands corresponding to the stretching and bending modes of its constituent amine (NH₂), methoxy (O-CH₃), and bromo (C-Br) groups, as well as the vibrations of the benzene ring.

The amino groups give rise to several characteristic vibrations. The N-H stretching modes are typically observed in the 3300-3500 cm⁻¹ region. For primary diamines like o-phenylenediamine (B120857), asymmetric and symmetric stretching vibrations are expected. researchgate.net The presence of intramolecular hydrogen bonding between the adjacent amino groups can influence the position and shape of these bands. N-H bending vibrations (scissoring) are typically found around 1600-1650 cm⁻¹. researchgate.net

The methoxy group introduces specific vibrational signatures. The C-H stretching vibrations of the methyl group are expected in the 2850-2960 cm⁻¹ range. More diagnostically important are the C-O stretching vibrations. Aromatic ethers typically show a strong band for the Aryl-O stretching vibration between 1200 and 1275 cm⁻¹, while the O-CH₃ stretching appears around 1000-1075 cm⁻¹.

Vibrations associated with the substituted benzene ring dominate the fingerprint region of the spectrum. Aromatic C=C stretching vibrations typically appear in the 1430–1625 cm⁻¹ region. mdpi.com The pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ range is indicative of the substitution pattern on the aromatic ring.

The carbon-bromine bond (C-Br) also has a characteristic stretching vibration. These are generally strong bands found in the lower frequency region of the infrared spectrum, typically between 505 and 710 cm⁻¹. ijtsrd.com However, coupling with other vibrational modes can sometimes shift this absorption to as high as 840 cm⁻¹. ijtsrd.com

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Stretching (asymmetric & symmetric) | 3300 - 3500 |

| Amino (N-H) | Bending (scissoring) | 1600 - 1650 |

| Aromatic Ring (C=C) | Stretching | 1430 - 1625 |

| Methoxy (Aryl-O) | Stretching | 1200 - 1275 |

| Methoxy (O-CH₃) | Stretching | 1000 - 1075 |

| Aromatic Ring (C-H) | Out-of-plane Bending | 700 - 900 |

| Carbon-Bromine (C-Br) | Stretching | 505 - 710 |

Correlation with Molecular Conformations

For substituted anilines, the geometry of the amino group and its interaction with adjacent substituents are of particular interest. colostate.edu In this compound, the two adjacent amino groups can engage in intramolecular hydrogen bonding, where a hydrogen atom of one amino group interacts with the lone pair of electrons on the nitrogen of the other. This interaction would favor a more planar conformation of the diamine moiety with respect to the benzene ring, enhancing stability.

However, steric hindrance from the bulky bromine atom at position 5 and the methoxy group at position 3 can introduce torsional strain. This strain may lead to a non-planar arrangement of the amino groups, causing them to twist out of the plane of the aromatic ring. Computational studies, such as those using Density Functional Theory (DFT), are often employed to model these potential energy surfaces and identify the most stable conformers. aip.org These calculations help in understanding the balance between stabilizing hydrogen bonds and destabilizing steric repulsions, which ultimately governs the preferred molecular geometry. The specific dihedral angles between the plane of the amino groups and the plane of the benzene ring are key parameters in defining these conformations.

Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (Molecular Weight: ~217.06 g/mol ), electron impact (EI) ionization would produce a molecular ion (M⁺˙) whose mass confirms the compound's identity. The presence of a bromine atom is readily identified by a characteristic isotopic pattern in the mass spectrum: two peaks of nearly equal intensity, M⁺˙ and (M+2)⁺˙, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. wpmucdn.com

The fragmentation of the molecular ion provides clues to the molecule's structure. Common fragmentation pathways for aromatic amines include:

Loss of a hydrogen atom: Leading to an [M-1]⁺ ion.

Loss of HCN: A characteristic fragmentation for anilines, resulting in an [M-27]⁺ ion. youtube.com

Loss of the methoxy group: Cleavage of the O-CH₃ bond can lead to the loss of a methyl radical (·CH₃) to form an [M-15]⁺ ion, or the loss of a methoxy radical (·OCH₃) to give an [M-31]⁺ ion.

Loss of the bromo group: Cleavage of the C-Br bond results in the loss of a bromine radical (·Br), giving an [M-79]⁺ or [M-81]⁺ ion.

Beyond structural elucidation, mass spectrometry is pivotal in elucidating reaction mechanisms. For instance, in the peroxidase-catalyzed oxidation of o-phenylenediamine, liquid chromatography-mass spectrometry (LC/MS) has been used to unambiguously identify the main reaction product as 2,3-diaminophenazine. nih.gov This demonstrates how MS can track the transformation of reactants into products, helping to map out complex mechanistic pathways. nih.gov By analyzing the intermediates and final products of reactions involving this compound, researchers can gain a deeper understanding of its chemical reactivity and the mechanisms by which its derivatives are formed.

| Ion | Description | Expected m/z Change |

|---|---|---|

| [M]⁺˙, [M+2]⁺˙ | Molecular ion peak with bromine isotope pattern | ~217, ~219 |

| [M-1]⁺ | Loss of a hydrogen atom | -1 |

| [M-15]⁺ | Loss of a methyl radical from the methoxy group | -15 |

| [M-27]⁺ | Loss of HCN from the aromatic amine structure | -27 |

| [M-31]⁺ | Loss of a methoxy radical | -31 |

| [M-79/81]⁺ | Loss of a bromine radical | -79 or -81 |

Computational and Theoretical Investigations of 5 Bromo 3 Methoxybenzene 1,2 Diamine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.comnih.gov For a molecule like 5-Bromo-3-methoxybenzene-1,2-diamine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide profound insights into its intrinsic properties. researchgate.netresearchgate.net

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions. mdpi.comresearchgate.net

For this compound, the HOMO is expected to be primarily localized on the electron-rich aromatic ring and the two amino (-NH2) groups, which are strong electron-donating groups. The methoxy (B1213986) (-OCH3) group also contributes to the electron density of the ring. The LUMO, conversely, would likely be distributed over the aromatic ring system, representing the lowest energy region for an incoming electron. The presence of the electron-donating amino and methoxy groups would raise the HOMO energy level, while the electronegative bromine atom would slightly lower it. A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability. researchgate.net

Table 1: Predicted Frontier Orbital Properties for this compound Note: These are representative values based on analogous compounds, as specific published data for this molecule is limited.

| Parameter | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively High | Indicates good electron-donating capability |

| LUMO Energy | Moderately Low | Indicates ability to accept electrons |

| HOMO-LUMO Gap | Small to Moderate | Suggests high chemical reactivity |

| HOMO Distribution | Localized on the benzene (B151609) ring and amino groups | Site of electrophilic attack |

| LUMO Distribution | Delocalized over the aromatic system | Site of nucleophilic attack |

The distribution of electron density within this compound dictates its reactivity. DFT calculations can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution. nih.gov In an MEP map, electron-rich regions (negative potential), susceptible to electrophilic attack, are typically colored red, while electron-poor regions (positive potential), prone to nucleophilic attack, are colored blue.

For this molecule, the MEP would show significant negative potential around the nitrogen atoms of the amino groups and the oxygen atom of the methoxy group due to the presence of lone pairs of electrons. The aromatic ring, enriched by these electron-donating groups, would also exhibit negative potential. Conversely, the hydrogen atoms of the amino groups would show positive potential. acs.org This charge distribution makes the amino groups key sites for reactions like condensation with aldehydes or carboxylic acids, which is a common pathway to form benzimidazoles. ijariie.comacs.org The positions on the ring ortho and para to the activating amino and methoxy groups are predicted to be the most nucleophilic and thus most reactive towards electrophiles.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. imperial.ac.uk For this compound, the primary sources of conformational flexibility are the rotation around the C-N bonds of the two amino groups and the C-O bond of the methoxy group. colostate.eduaip.org

A potential energy surface (PES) scan, performed by systematically rotating these bonds and calculating the energy at each step, would reveal the most stable (lowest energy) conformers. It is expected that the most stable conformation would be one that minimizes steric hindrance between the adjacent amino groups and the methoxy group. Intramolecular hydrogen bonding between the hydrogen of one amino group and the nitrogen of the adjacent amino group could also play a significant role in stabilizing certain conformations. Identifying the global minimum on the potential energy surface provides the most likely three-dimensional structure of the molecule under normal conditions. researchgate.net

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms. Given that this compound is a key starting material for benzimidazoles, modeling its reaction with an aldehyde or carboxylic acid would be a primary focus. nih.govresearchgate.net

Prediction of Spectroscopic Parameters

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structure verification. nih.govjetir.org

Infrared (IR) and Raman Spectra: By calculating the harmonic vibrational frequencies, a theoretical IR and Raman spectrum can be generated. researchgate.netresearchgate.net This allows for the assignment of specific vibrational modes, such as the N-H stretching of the amino groups, C-O stretching of the methoxy group, C-Br stretching, and various aromatic C-C and C-H vibrations. researchgate.net

NMR Spectra: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated and are invaluable for confirming the molecular structure. The calculations would predict distinct signals for the aromatic protons and carbons, influenced by the electronic effects of the bromo, methoxy, and amino substituents. nih.gov

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) can predict electronic transitions. mdpi.com The calculated absorption wavelengths (λ_max) correspond to transitions from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO), providing insight into the molecule's photophysical properties. nih.gov

Table 2: Types of Spectroscopic Data Predictable via DFT

| Spectroscopy Type | Predicted Parameters | Information Gained |

|---|---|---|

| Infrared (IR) / Raman | Vibrational Frequencies, Intensities | Identification of functional groups (N-H, O-CH3, C-Br) and bonding patterns |

| ¹H and ¹³C NMR | Chemical Shifts (δ) | Elucidation of the carbon-hydrogen framework and chemical environment of atoms |

| UV-Visible | Absorption Wavelengths (λ_max), Oscillator Strengths | Information on electronic transitions and conjugation within the molecule |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations often model molecules in the gas phase (in vacuum), Molecular Dynamics (MD) simulations can be used to study the behavior of this compound in a condensed phase, such as in a solvent like water or ethanol (B145695). researchgate.netresearchgate.net

MD simulations model the movements of atoms and molecules over time, governed by a force field. chemrxiv.org For this compound, an MD simulation would reveal how solvent molecules arrange themselves around the solute (the solvation shell) and how intermolecular interactions, particularly hydrogen bonds between the amino groups and protic solvents, influence its conformation and dynamics. rsc.org This provides a more realistic picture of the molecule's behavior in a chemical reaction, where the solvent can play a crucial role in stabilizing reactants, intermediates, or transition states.

Applications of 5 Bromo 3 Methoxybenzene 1,2 Diamine in Advanced Chemical Synthesis and Materials Science

Role as a Precursor in Ligand Design for Coordination Chemistry

The presence of two adjacent amino groups makes 5-Bromo-3-methoxybenzene-1,2-diamine an excellent candidate for a bidentate ligand in coordination chemistry. Diamine ligands are critical in a wide array of metal-catalyzed reactions, where they coordinate to a metal center and influence its stability, reactivity, and selectivity. The specific substituents on the benzene (B151609) ring—the electron-donating methoxy (B1213986) group and the electron-withdrawing bromine atom—allow for the fine-tuning of the electronic properties of the resulting metal complex.

As a substituted o-phenylenediamine (B120857), this compound is a valuable precursor for creating ligands used in transition metal catalysis. The diamine moiety can readily coordinate with various transition metals, such as palladium, copper, and rhodium. The electronic nature of the ligand, modulated by the methoxy and bromo substituents, can significantly impact the catalytic activity of the metal center. This allows for the development of bespoke catalysts for specific organic transformations, including cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules. medchemexpress.com

The defining feature of this compound in ligand design is its ability to act as a chelating agent. The two vicinal amine groups can bind to a single metal ion, forming a stable five-membered ring. This chelate effect significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with two separate monodentate amine ligands. The stability of these complexes is a crucial factor in their practical application, particularly in catalysis, where a robust catalyst is required to withstand reaction conditions.

Building Block for Organic Electronic Materials

Substituted aromatic diamines are foundational components in the synthesis of materials for organic electronics. Chemical suppliers categorize this compound and its isomers under product families such as "OLED Materials," "Organic Pigments," and "Electronic Materials," indicating their established role in this field. bldpharm.combldpharm.com

The development of advanced materials for OLEDs is a significant area of modern materials science. nih.gov Aromatic diamines are frequently used as precursors to synthesize heterocyclic compounds that form the core of many organic electronic materials. This compound can be used to synthesize substituted benzimidazoles or other fused heterocyclic systems. These resulting molecules often possess the necessary photophysical and electrochemical properties, such as fluorescence and charge transport capabilities, to function as emitters, hosts, or charge-transporting layers in OLED devices. nih.gov

Aromatic amines are a cornerstone in the synthesis of azo dyes and pigments. nih.gov The synthesis process typically involves diazotization of an aromatic amine, followed by a coupling reaction with another aromatic compound. nih.gov With its two amine groups, this compound can be used to produce a variety of complex colorants. nih.gov The final color and properties of the dye, such as lightfastness and solubility, are directly influenced by the molecular structure of the precursor, including the bromo and methoxy groups present on the aromatic ring. vdoc.pub

Intermediate in Polymer Chemistry

The diamine functionality of this compound makes it a valuable monomer for the synthesis of high-performance polymers. bldpharm.com Its ability to undergo polycondensation reactions allows for its incorporation into various polymer backbones.

An isomer, 3-Bromo-6-methoxybenzene-1,2-diamine, is noted for its utility in synthesizing polyamide and polyurethane materials. Similarly, this compound can react with diacids, diacyl chlorides, or diisocyanates to form polymers with specialized properties. The presence of the bromo and methoxy substituents on the polymer backbone can enhance thermal stability, modify solubility, or introduce other desirable characteristics for high-performance applications. Furthermore, the incorporation of such functionalized diamines can improve the electrical conductivity of polymer matrices, which is essential for the development of conductive polymers for advanced electronic devices.

Table 1: Summary of Applications and Structural Roles

| Application Area | Relevant Functional Groups | Role of this compound | Resulting Products/Materials |

| Coordination Chemistry | 1,2-Diamine | Bidentate chelating ligand precursor | Stable metal complexes for catalysis |

| Organic Electronics (OLEDs) | Aromatic Diamine | Precursor for heterocyclic chromophores | Emitters, charge-transport materials |

| Organic Dyes & Pigments | Aromatic Amine | Diazotization and coupling component | Azo dyes and other organic pigments |

| Polymer Chemistry | Diamine | Monomer for polycondensation reactions | Polyamides, polyurethanes, conductive polymers |

Synthesis of Polyamides and Polyimides

Aromatic polyamides and polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. aerosusa.comwikipedia.org The diamine functionality of this compound makes it a prime candidate as a monomer for the synthesis of these high-performance polymers.

The polycondensation of this compound with aromatic dicarboxylic acids or their derivatives would yield polyamides. The presence of the methoxy group is anticipated to enhance the solubility of the resulting polyamide in organic solvents, a common challenge in the processing of rigid aromatic polymers. mdpi.com Furthermore, the bromine atom could impart flame-retardant properties to the material. mdpi.com The ortho-disposition of the amine groups might lead to polymers with unique chain conformations compared to their meta- or para-isomers.

Similarly, the reaction of this compound with aromatic dianhydrides would produce polyimides. These polymers are expected to exhibit high glass transition temperatures and excellent thermal stability. rsc.orgzeusinc.com The substituents on the phenyl ring can disrupt chain packing, potentially leading to amorphous polyimides with improved processability. researchgate.net

To illustrate the potential properties of polymers derived from this compound, the following table presents hypothetical data based on known properties of similar substituted aromatic polyamides and polyimides.

Hypothetical Properties of Polymers Derived from this compound Disclaimer: The following data is illustrative and based on general trends observed in similar polymer classes. Actual experimental values may vary.

| Property | Hypothetical Polyamide | Hypothetical Polyimide |

| Glass Transition Temp. (Tg) | 220-260 °C | 280-330 °C |

| Decomposition Temp. (Td) | > 450 °C | > 500 °C |

| Tensile Strength | 80-110 MPa | 100-150 MPa |

| Solubility | Soluble in polar aprotic solvents | Soluble in polar aprotic solvents |

| Flame Retardancy | Potentially enhanced | Potentially enhanced |

Functional Polymers and Copolymers

The bromine atom on the aromatic ring of this compound serves as a versatile handle for post-polymerization modification, enabling the creation of functional polymers and copolymers with tailored properties. This functionality opens up avenues for advanced material design that go beyond the intrinsic properties of the polymer backbone.

For instance, the bromo-substituent can be utilized in various cross-coupling reactions, such as Suzuki or Sonogashira coupling, to introduce new functional groups or to graft other polymer chains onto the polyamide or polyimide backbone. This approach could be used to modify the optical, electronic, or self-assembly properties of the material.

Furthermore, the bromine atom can act as a site for the initiation of controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to synthesize graft copolymers. This would allow for the combination of the robust properties of the aromatic polyamide or polyimide backbone with the distinct characteristics of other polymer chains, leading to materials with novel combinations of properties.

The copolymerization of this compound with other diamines offers another strategy to fine-tune the properties of the resulting polymers. By varying the ratio of the comonomers, properties such as solubility, thermal stability, and mechanical strength can be systematically adjusted to meet the requirements of specific applications.

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into well-defined, functional structures. The structural features of this compound make it an intriguing building block for the construction of supramolecular architectures.

The two adjacent amine groups can act as hydrogen bond donors, while the methoxy group and the aromatic ring can participate in weaker hydrogen bonding and π-π stacking interactions, respectively. These directional interactions can drive the self-assembly of the molecule into ordered structures in the solid state or in solution.

The presence of the bromine atom can introduce halogen bonding as an additional non-covalent interaction to direct the self-assembly process. Halogen bonding is a highly directional and specific interaction that has been increasingly utilized in crystal engineering and the design of supramolecular materials. mdpi.com

Advanced Analytical Methodologies for 5 Bromo 3 Methoxybenzene 1,2 Diamine and Its Reaction Products

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the cornerstone for the separation and analysis of 5-Bromo-3-methoxybenzene-1,2-diamine. These methods offer high resolution and sensitivity, making them indispensable for purity assessment and reaction monitoring.

Development of Analytical Methods for Purity Assessment

The purity of this compound is critical for its intended applications. Both HPLC and GC methods are extensively used for this purpose, often in a complementary fashion.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a popular and effective method for determining the purity of aromatic amines like this compound. ijpsr.comscirp.org The separation is typically achieved on a C18 column, which separates compounds based on their hydrophobicity. ijpsr.com Due to the aromatic nature of the compound, UV detection is highly effective. The UV spectrum of related phenylenediamines shows absorption maxima that can be used for sensitive detection. sielc.comsielc.com

A typical HPLC method for purity assessment would involve an isocratic or gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate or acetate) and an organic solvent such as acetonitrile or methanol. ijpsr.comsielc.com The method must be validated according to ICH guidelines to ensure linearity, accuracy, precision, and robustness. ijpsr.com

Interactive Data Table: Example HPLC Parameters for Purity Analysis

| Parameter | Condition | Rationale |

| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard reversed-phase column for separation of non-polar to moderately polar compounds. sielc.com |

| Mobile Phase | Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% Sulfuric Acid | Simple mobile phase for good retention and peak shape of aromatic amines. sielc.com |

| Flow Rate | 1.0 mL/min | Provides optimal separation efficiency and reasonable analysis time. |

| Detection | UV at 230-240 nm | Aromatic amines exhibit strong absorbance in this UV range. sielc.com |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for identifying and quantifying impurities. Aromatic amines can be analyzed by GC, but their polarity and potential for hydrogen bonding can lead to poor peak shape and thermal degradation. researchgate.net To overcome these issues, derivatization is often employed. researchgate.netsemanticscholar.org The two amine groups of this compound can be derivatized, for example, through silylation or acylation, to increase their volatility and thermal stability. researchgate.net

For analysis, a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) is typically used. The oven temperature is programmed to ramp up to ensure the elution of all components, from volatile impurities to the derivatized target compound.

Interactive Data Table: Representative GC-MS Parameters for Purity Analysis (after Derivatization)

| Parameter | Condition | Rationale |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film | A versatile, low-polarity column suitable for a wide range of organic compounds. |

| Carrier Gas | Helium, constant flow 1.2 mL/min | Inert carrier gas providing good efficiency. |

| Injector Temp. | 280 °C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Program | 100 °C (2 min), ramp to 300 °C at 15 °C/min, hold 5 min | Separates compounds with a range of boiling points. |

| Detector | Mass Spectrometer (MS) | Provides both quantification and structural information for impurity identification. acs.org |

| Derivatization | Silylation (e.g., with BSTFA) or Acylation | Reduces polarity, improves thermal stability and chromatographic peak shape. researchgate.net |

Application in Reaction Monitoring

Chromatographic methods are invaluable for monitoring the progress of chemical reactions in real-time or near real-time. This allows for the optimization of reaction conditions, determination of reaction endpoints, and identification of intermediates and byproducts.

Online HPLC analysis is a sophisticated technique for tracking complex reactions, such as the synthesis of aromatic amines via Buchwald-Hartwig aminations. chemrxiv.org An automated system can draw aliquots from the reaction vessel, dilute them, and inject them directly into the HPLC. chemrxiv.org This provides accurate time-course data on the consumption of reactants (e.g., the corresponding bromo-precursor) and the formation of this compound and any byproducts.

GC is also extensively used for monitoring reactions, such as the bromination of aromatic compounds. nih.govchemicalbook.com By taking samples at various time points and analyzing them by GC, chemists can track the conversion of the starting material (e.g., 3-methoxybenzene-1,2-diamine) and the selectivity of the bromination reaction. chemicalbook.com This data is crucial for preventing the formation of over-brominated or isomeric impurities.

Electrophoretic Techniques

Capillary Electrophoresis (CE) offers an alternative and complementary approach to chromatography for the analysis of charged species. For aromatic amines like this compound, Capillary Zone Electrophoresis (CZE) is the most applicable mode. mdpi.com

In CZE, separation is achieved based on the different migration speeds of ions in an electric field, which is dependent on their charge-to-size ratio. Aromatic amines are basic and can be protonated in an acidic buffer, acquiring a positive charge. nih.gov The separation of various aniline derivatives has been successfully demonstrated using CZE. nih.gov

Method development involves optimizing the background electrolyte (BGE) composition, pH, and applied voltage. An acidic buffer (e.g., phosphate buffer at pH 2.5) is typically used to ensure full protonation of the amine groups. nih.gov To enhance sensitivity, online sample concentration techniques like field-amplified sample stacking (FASS) can be employed, achieving detection limits in the ng/mL range. nih.govnih.gov This technique is particularly useful for analyzing trace impurities or reaction byproducts.

Spectrophotometric Quantification in Complex Mixtures

UV-Visible spectrophotometry provides a simple, rapid, and cost-effective method for quantifying aromatic amines, though it often lacks the selectivity of separation-based techniques. To enhance selectivity, quantification in complex mixtures often relies on derivatization reactions that produce a unique, colored product with a distinct absorption maximum. spiedigitallibrary.org

For a diamine compound like this compound, several derivatization strategies are possible. One common approach involves diazotization of the primary amine groups with nitrous acid, followed by coupling with a chromophoric agent (like Chicago acid or N-(1-naphthyl)ethylenediamine) to form a stable and intensely colored azo dye. researchgate.net The absorbance of this dye, measured at its λmax, is directly proportional to the concentration of the original amine.

Another strategy involves reaction with reagents like Folin's reagent or ninhydrin in an alkaline medium, which produces colored complexes with primary amines. ijpbs.com The choice of reagent and reaction conditions must be carefully optimized to ensure complete reaction and to minimize interference from other components in the mixture. The method's validity is established by creating a calibration curve using standards of known concentration. While less specific than chromatography, spectrophotometry is highly suitable for routine quality control and for determining the total aromatic amine content in certain sample matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.